molecular formula C9H9BrN2 B13921932 2-Amino-4-bromo-5-ethylbenzonitrile

2-Amino-4-bromo-5-ethylbenzonitrile

Cat. No.: B13921932
M. Wt: 225.08 g/mol
InChI Key: RBZNYPSRUGNYJV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-ethylbenzonitrile is an organic compound with the molecular formula C9H9BrN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and an ethyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-ethylbenzonitrile typically involves multi-step organic reactions. One common method includes the bromination of 5-ethylbenzonitrile followed by the introduction of an amino group. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromo-5-ethylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-bromo-5-ethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-bromo-5-ethylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential pharmaceutical uses .

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-amino-4-bromo-5-ethylbenzonitrile

InChI

InChI=1S/C9H9BrN2/c1-2-6-3-7(5-11)9(12)4-8(6)10/h3-4H,2,12H2,1H3

InChI Key

RBZNYPSRUGNYJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1Br)N)C#N

Origin of Product

United States

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